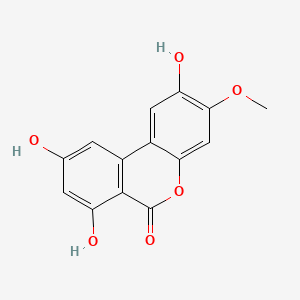

Altenuisol

説明

特性

CAS番号 |

42719-66-4 |

|---|---|

分子式 |

C14H10O6 |

分子量 |

274.22 g/mol |

IUPAC名 |

2,7,9-trihydroxy-3-methoxybenzo[c]chromen-6-one |

InChI |

InChI=1S/C14H10O6/c1-19-12-5-11-7(4-9(12)16)8-2-6(15)3-10(17)13(8)14(18)20-11/h2-5,15-17H,1H3 |

InChIキー |

MNZMYRWBLLZQGW-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C2C(=C1)OC(=O)C3=C2C=C(C=C3O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

Altenuisol's Mechanism of Action in Plants: A Technical Guide

Executive Summary

Altenuisol, a mycotoxin produced by various Alternaria species, exhibits significant phytotoxic effects on a range of plant species. While the precise molecular mechanism of its action is still under active investigation, current evidence strongly suggests a central role for the induction of oxidative stress, leading to a cascade of cellular events that culminate in programmed cell death. This technical guide synthesizes the available data to propose a core mechanism of action for this compound in plants, provides detailed experimental protocols for its investigation, and presents visual representations of the key signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of phytotoxins and the development of novel herbicides or plant protectants.

Proposed Core Mechanism of Action

The primary mode of action of this compound in plants is hypothesized to be the disruption of mitochondrial function, leading to the excessive production of Reactive Oxygen Species (ROS). This initial insult triggers a downstream signaling cascade involving oxidative damage to cellular components, activation of programmed cell death (PCD) pathways, and ultimately, cell death and the manifestation of phytotoxic symptoms.

The proposed sequence of events is as follows:

-

Mitochondrial Dysfunction: this compound is believed to target the mitochondrial electron transport chain (mETC). Inhibition of one or more mETC complexes, likely Complex I or III, disrupts the normal flow of electrons.

-

Reactive Oxygen Species (ROS) Generation: The blockage of the mETC leads to the leakage of electrons, which then react with molecular oxygen to form superoxide radicals (O₂⁻). Superoxide is subsequently dismutated to hydrogen peroxide (H₂O₂), a more stable and mobile ROS molecule.

-

Oxidative Stress Cascade: The accumulation of ROS overwhelms the plant's antioxidant defense system, leading to a state of oxidative stress. ROS can directly damage vital cellular macromolecules, including lipids (via peroxidation), proteins (via carbonylation and other modifications), and nucleic acids.

-

Signaling and Programmed Cell Death (PCD) Induction: ROS, particularly H₂O₂, act as signaling molecules to initiate downstream pathways. This can involve the activation of mitogen-activated protein kinase (MAPK) cascades and the upregulation of genes involved in the hypersensitive response and PCD. A key event in this process is the loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytosol.

-

Execution of Cell Death: The release of cytochrome c can activate caspase-like proteases, which are the executioners of PCD. These proteases dismantle the cell by degrading cellular proteins and activating nucleases that degrade DNA, leading to the characteristic morphological changes associated with apoptosis-like cell death in plants.

Quantitative Data Summary

The following tables summarize quantitative data from studies on phytotoxins with similar proposed mechanisms of action, providing a framework for the expected effects of this compound.

Table 1: Phytotoxicity of this compound on Plant Growth

| Plant Species | This compound Concentration (µg/mL) | Growth Inhibition (%) | Reference |

| Pennisetum alopecuroides (root) | 10 | -75.2 (promotion) | [1][2] |

| Medicago sativa (shoot) | 50 | 45 | [1] |

| Amaranthus retroflexus (shoot) | 50 | 60 | [1] |

Table 2: Effects of Fungal Toxins on Oxidative Stress Markers in Plants

| Toxin (Plant Model) | Toxin Concentration | ROS Production (% of Control) | Lipid Peroxidation (MDA content, nmol/g FW) | Reference |

| Alternariol (Tobacco) | 10 µM | 250 | 1.8 | [3][4] |

| Fumonisin B1 (Arabidopsis) | 1 µM | 180 | 2.5 | General Protocol |

| Zearalenone (Wheat) | 50 µM | 320 | 3.1 | General Protocol |

Table 3: Impact of Mitochondrial Inhibitors on Plant Cell Viability and Caspase-3-like Activity

| Inhibitor (Plant Cell Culture) | Concentration | Cell Viability (%) | Caspase-3-like Activity (fold change) | Reference |

| Rotenone (Arabidopsis) | 10 µM | 40 | 3.5 | General Protocol |

| Antimycin A (Tobacco) | 5 µM | 35 | 4.2 | General Protocol |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the proposed mechanism of action of this compound.

Quantification of Reactive Oxygen Species (ROS)

Objective: To measure the intracellular accumulation of ROS in plant tissues treated with this compound.

Method: 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCF-DA) Assay.

Protocol:

-

Prepare plant protoplasts or finely chopped leaf discs from control and this compound-treated plants.

-

Incubate the plant material in a loading buffer containing 10 µM H₂DCF-DA for 30 minutes at room temperature in the dark. H₂DCF-DA is a cell-permeable dye that is deacetylated by cellular esterases to H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Wash the samples twice with a fresh buffer to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation at 485 nm and emission at 530 nm.

-

Normalize the fluorescence intensity to the amount of plant tissue (e.g., per µg of protein or per number of protoplasts).

-

Express the results as a percentage of the control.

Measurement of Mitochondrial Respiratory Chain Inhibition

Objective: To assess the inhibitory effect of this compound on the activity of mitochondrial electron transport chain complexes.

Method: Oxygen Consumption Rate (OCR) Measurement using a Clark-type oxygen electrode or a Seahorse XF Analyzer.

Protocol:

-

Isolate intact mitochondria from control and this compound-treated plant tissues by differential centrifugation.

-

Resuspend the mitochondrial pellet in a respiration buffer.

-

Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.

-

Add a known amount of mitochondria to the chamber of the oxygen electrode or the wells of a Seahorse XF plate.

-

Sequentially add substrates and inhibitors to measure the activity of specific complexes:

-

Complex I: Provide pyruvate and malate as substrates. Add rotenone to inhibit Complex I and measure the decrease in OCR.

-

Complex II: Provide succinate as a substrate in the presence of rotenone. Add antimycin A to inhibit Complex III and measure the decrease in OCR.

-

-

Calculate the specific OCR for each complex and compare the rates between control and this compound-treated mitochondria.

Assay for Caspase-3-like Activity

Objective: To determine the activation of caspase-like proteases, a hallmark of programmed cell death, in response to this compound treatment.

Method: Fluorometric assay using a specific caspase-3 substrate.

Protocol:

-

Homogenize plant tissue from control and this compound-treated samples in an extraction buffer on ice.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration of the extracts.

-

In a microplate, mix a defined amount of protein extract with a reaction buffer containing the fluorogenic caspase-3 substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin).

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the fluorescence of the released AMC (7-amino-4-methylcoumarin) using a fluorescence microplate reader with excitation at 380 nm and emission at 460 nm.

-

Express the caspase-3-like activity as relative fluorescence units per µg of protein.

Visualizations

Signaling Pathway of this compound-Induced Oxidative Stress

Caption: Proposed signaling pathway of this compound-induced oxidative stress and programmed cell death in plants.

Experimental Workflow for Investigating this compound's Mechanism of Action

Caption: A generalized experimental workflow for elucidating the mechanism of action of this compound in plants.

References

- 1. The characteristics, occurrence, and toxicological effects of alternariol: a mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Action and Toxicity of the Mycotoxin Alternariol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Altenuisol Biosynthetic Pathway in Alternaria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altenuisol, a bioactive secondary metabolite produced by fungi of the genus Alternaria, has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential and for managing its presence in agricultural settings. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing parallels with the well-characterized biosynthesis of the related mycotoxin, alternariol (AOH). This document outlines a proposed biosynthetic pathway, details the key enzymes and their genetic basis, presents methodologies for experimental validation, and summarizes the available quantitative data. Recent research has indicated that the compound initially identified as this compound is identical to altertenuol[1][2]. This guide will, therefore, focus on the biosynthesis of this compound, referred to herein as this compound (altertenuol).

Introduction to this compound and the Dibenzo-α-pyrone Family

Alternaria species are ubiquitous fungi known to produce a diverse array of secondary metabolites, including several mycotoxins that can contaminate food and feed[3]. Among these are the dibenzo-α-pyrones, a class of polyketide-derived compounds that includes alternariol (AOH), alternariol monomethyl ether (AME), and this compound (altertenuol)[4][5]. These molecules share a common structural scaffold and are biosynthetically related[1][2]. This compound has demonstrated phytotoxic effects and, like other related compounds, is being investigated for other biological activities[5]. A thorough understanding of its biosynthesis is essential for potential biotechnological production and for developing strategies to control its formation in agricultural products.

The Alternariol (AOH) Biosynthetic Gene Cluster: The Foundation for this compound Synthesis

While a specific gene cluster for this compound has not been definitively isolated and characterized, there is strong evidence to suggest its biosynthesis originates from the alternariol (AOH) pathway. The AOH biosynthetic gene cluster in Alternaria alternata has been identified and spans approximately 15 kb[6][7]. The characterization of this cluster provides a robust framework for proposing the biosynthetic steps toward this compound.

Core Genes and Enzymes of the AOH Cluster

The AOH gene cluster contains a set of core genes encoding the enzymes responsible for the synthesis and initial modifications of the polyketide backbone.

| Gene | Enzyme | Putative Function in Dibenzo-α-pyrone Biosynthesis |

| pksI | Polyketide Synthase I | A non-reducing polyketide synthase (NR-PKS) that catalyzes the condensation of acetyl-CoA with six malonyl-CoA units to form the polyketide backbone, which then undergoes cyclization and aromatization to produce alternariol (AOH)[6][7][8]. |

| omtI | O-methyltransferase I | Catalyzes the methylation of the 9-hydroxyl group of AOH to form alternariol monomethyl ether (AME)[6][7]. |

| moxI | FAD-dependent monooxygenase | Responsible for the hydroxylation of AOH or AME at the C-4 position, a key step leading to further diversification of the molecular scaffold[6][7]. |

| sdrI | Short-chain dehydrogenase/reductase | A dehydrogenase likely involved in the modification of intermediates, potentially in the pathway leading to altenuene and altenusin[6][7]. |

| doxI | Putative extradiol dioxygenase | An enzyme predicted to be involved in ring cleavage or rearrangement reactions in the biosynthesis of related compounds like altenuene[6][7]. |

| aohR | Transcription factor | A Gal4-like transcription factor that positively regulates the expression of the other genes within the cluster[6][7]. |

Proposed Biosynthetic Pathway of this compound (Altertenuol)

Based on the known functions of the enzymes in the AOH cluster and the chemical structure of this compound (altertenuol), a plausible biosynthetic pathway can be proposed. The key structural feature of this compound (altertenuol) that distinguishes it from AOH is the presence of a dihydro-α-pyrone ring system. This suggests a reduction step is involved.

The proposed pathway begins with the synthesis of the core AOH molecule by the polyketide synthase PksI. Subsequent enzymatic modifications, likely involving enzymes encoded within or regulated by the AOH cluster, would lead to the final product. A critical, yet unconfirmed, step is the reduction of a double bond in the pyrone ring of an AOH-like precursor. This would likely be catalyzed by a reductase, possibly SdrI or another uncharacterized reductase in Alternaria.

Caption: Proposed biosynthetic pathway for this compound (altertenuol).

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of bioinformatics, molecular genetics, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of the this compound Biosynthetic Gene Cluster

This protocol describes a general workflow for identifying the putative gene cluster responsible for this compound biosynthesis.

Caption: Workflow for identifying a biosynthetic gene cluster.

Methodology:

-

Genomic DNA Extraction: Culture an this compound-producing Alternaria strain in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days. Harvest mycelia by filtration, freeze-dry, and grind to a fine powder in liquid nitrogen. Extract high-molecular-weight genomic DNA using a CTAB-based protocol or a commercial fungal DNA extraction kit.

-

Genome Sequencing and Assembly: Sequence the genome using a long-read technology like PacBio or Oxford Nanopore to facilitate the assembly of complete gene clusters. Assemble the genome de novo using assemblers such as Canu or Flye.

-

Bioinformatic Analysis: Annotate the assembled genome to predict gene structures. Submit the genome to a secondary metabolite analysis pipeline like antiSMASH to identify putative biosynthetic gene clusters (BGCs)[9].

-

Comparative Genomics: Compare the identified BGCs to the known AOH cluster from A. alternata. Look for clusters that contain a homologous PKS gene (pksI) and genes encoding tailoring enzymes, particularly reductases, that are absent or different in strains that do not produce this compound.

Functional Characterization of Candidate Genes via Gene Knockout

CRISPR/Cas9-mediated gene knockout is an effective method for functional gene analysis in Alternaria alternata[10][11][12].

Methodology:

-

Construct Design: Design single guide RNAs (sgRNAs) targeting the candidate gene (e.g., a putative reductase). Clone the sgRNA expression cassette and a Cas9 expression cassette into a suitable vector containing a selectable marker (e.g., hygromycin resistance).

-

Protoplast Transformation: Prepare protoplasts from young Alternaria mycelia by enzymatic digestion with a mixture of lysing enzymes. Transform the protoplasts with the CRISPR/Cas9 plasmid using a PEG-mediated protocol[11].

-

Mutant Selection and Verification: Select transformants on a regeneration medium containing the appropriate antibiotic. Screen putative mutants by PCR to identify deletions or insertions at the target locus. Confirm the gene knockout by Southern blotting or sequencing of the target region.

-

Metabolite Analysis: Culture the wild-type and knockout strains under conditions conducive to this compound production. Extract the secondary metabolites from the culture broth and mycelia with ethyl acetate. Analyze the extracts by HPLC or LC-MS/MS to determine if the production of this compound is abolished in the mutant strain.

Heterologous Expression of the Biosynthetic Pathway

Heterologous expression in a well-characterized fungal host, such as Aspergillus oryzae or Aspergillus nidulans, can confirm the function of the identified genes[13][14].

Caption: Workflow for heterologous expression of biosynthetic genes.

Methodology:

-

Gene Amplification and Cloning: Amplify the full-length coding sequences of the candidate genes (pksI and the putative reductase) from Alternaria cDNA. Clone these genes into fungal expression vectors. For example, co-express pksI and the candidate reductase gene in A. oryzae. Heterologous expression of pksI alone has been shown to be sufficient for AOH production[6][7].

-

Host Transformation: Transform the expression constructs into a suitable A. oryzae protoplast strain.

-

Expression and Analysis: Culture the recombinant A. oryzae strain in a suitable production medium. Induce gene expression as required by the promoter system. After a suitable incubation period, extract the metabolites and analyze by HPLC and LC-MS/MS, comparing the metabolite profile to an authentic this compound standard.

Quantification of this compound by HPLC

Methodology:

-

Sample Preparation: Extract fungal cultures with ethyl acetate. Evaporate the solvent and redissolve the residue in a known volume of methanol.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both often containing a small amount of formic acid, e.g., 0.1%).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined from the UV spectrum of an this compound standard.

-

-

Quantification: Prepare a standard curve using a purified this compound standard of known concentration. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve[15][16].

Quantitative Data

Quantitative data specifically for the this compound biosynthetic pathway is scarce in the literature. Most studies focus on the more prevalent mycotoxins like AOH, AME, and tenuazonic acid. However, data from studies on related compounds can provide a baseline for expected yields and production conditions.

| Metabolite | Producing Strain | Culture Conditions | Yield | Reference |

| Alternariol (AOH) & Derivatives | Alternaria alternata | Inoculated on processing tomatoes (in vivo) | AOH up to 526,986.37 µg/kg | [17] |

| Alternariol (AOH) | Alternaria alternata | Rice culture medium | Greater than 560 µ g/100 ml (total toxins) | [16] |

| Alternariol (AOH) & AME | Alternaria alternata | Cellulosic ceiling tiles | Produced at 84-97% relative humidity | [18] |

Conclusion and Future Directions

The biosynthesis of this compound (altertenuol) in Alternaria is intrinsically linked to the well-studied alternariol pathway. The available evidence strongly suggests that this compound is a downstream product of the AOH biosynthetic gene cluster, likely formed through the action of a reductase on an AOH-like precursor. This technical guide provides a proposed pathway and a suite of experimental protocols to rigorously test this hypothesis.

Future research should focus on:

-

Definitive identification of the this compound gene cluster through genome sequencing of a high-producing strain and comparative genomics.

-

Functional characterization of the putative reductase and any other tailoring enzymes involved in the conversion of the AOH precursor to this compound using gene knockout and heterologous expression experiments.

-

In vitro enzymatic assays with purified enzymes to confirm their specific catalytic functions and determine kinetic parameters.

-

Optimization of production through metabolic engineering of a heterologous host, which could provide a reliable source of this compound for pharmacological studies.

By applying these methodologies, the scientific community can fully elucidate the this compound biosynthetic pathway, paving the way for new applications in drug development and a better understanding of the metabolic capabilities of the important fungal genus Alternaria.

References

- 1. BJOC - Natural resorcylic lactones derived from alternariol [beilstein-journals.org]

- 2. Natural resorcylic lactones derived from alternariol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters | Springer Nature Experiments [experiments.springernature.com]

- 4. HEx: A heterologous expression platform for the discovery of fungal natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TOUCAN: a framework for fungal biosynthetic gene cluster discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alternariol as virulence and colonization factor of Alternaria alternata during plant infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Establishment of CRISPR/Cas9 in Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. latamjpharm.org [latamjpharm.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. andor.tuni.fi [andor.tuni.fi]

The Origin of Altenuisol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altenuisol, a secondary metabolite produced by fungi of the genus Alternaria, has garnered scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the origin of this compound, including its producing organisms, and its biological effects. While the complete biosynthetic pathway remains to be elucidated, this document summarizes the available data on its phytotoxic, cytotoxic, antibacterial, and antioxidant properties. This guide also outlines general experimental protocols for the isolation and analysis of similar fungal metabolites and proposes potential signaling pathways that may be modulated by this compound, providing a foundation for future research in drug discovery and development.

Introduction

This compound, also known as Altertenuol, is a polyketide phytotoxin produced by certain species of the fungal genus Alternaria.[1] These fungi are ubiquitous saprophytes and plant pathogens, known to produce a wide array of secondary metabolites.[2][3][4] this compound has been isolated from an Alternaria species that is pathogenic to the invasive weed Xanthium italicum.[1][5] The compound exhibits a range of biological activities, including herbicidal effects at high concentrations and plant growth-promoting effects at lower concentrations.[1] Furthermore, it has demonstrated cytotoxicity against HeLa cells, as well as antibacterial and antioxidant properties.[1] This dual activity at different concentrations makes this compound a molecule of interest for both agricultural and pharmaceutical research.

Producing Organisms and Isolation

This compound is a natural product synthesized by fungi belonging to the genus Alternaria. Specifically, it has been identified as a major phytotoxin produced by an Alternaria sp. found to be a pathogen of the invasive weed Xanthium italicum.[5] Alternaria species are known to produce over 70 different secondary metabolites, many of which are toxic to plants (phytotoxins) or animals and humans (mycotoxins).[2][3]

General Experimental Protocol for Fungal Culture and Metabolite Extraction

Objective: To cultivate an this compound-producing Alternaria strain and extract its secondary metabolites for further analysis.

Materials:

-

This compound-producing Alternaria strain (e.g., isolated from Xanthium italicum)

-

Potato Dextrose Agar (PDA) for initial culture

-

Liquid culture medium (e.g., Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) medium)

-

Sterile culture flasks

-

Incubator

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chromatography apparatus (e.g., column chromatography with silica gel)

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Fungal Culture: Inoculate the this compound-producing Alternaria strain onto PDA plates and incubate at 25-28°C for 7-10 days to obtain a mature mycelial culture.

-

Liquid Culture: Transfer small agar plugs with mycelium from the PDA plates to several flasks containing the liquid culture medium.

-

Incubation: Incubate the liquid cultures at 25-28°C for 2-4 weeks under static or shaking conditions.

-

Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. The culture filtrate is then extracted multiple times with an equal volume of ethyl acetate in a separatory funnel.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate and methanol) to separate the different components.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation process using TLC. Fractions containing the compound of interest (visualized under UV light) are pooled.

-

Final Purification: Further purification of the pooled fractions may be necessary using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Characterization of this compound

Once isolated, the chemical structure of this compound is typically confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not yet been fully elucidated. However, as a polyketide, its biosynthesis is known to be catalyzed by a class of enzymes called polyketide synthases (PKSs).[1][6] Fungi, including Alternaria species, possess a variety of PKS genes that are responsible for the synthesis of a diverse range of secondary metabolites.[2]

General Polyketide Biosynthesis Pathway

The biosynthesis of polyketides generally involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process that resembles fatty acid synthesis. The PKS enzymes are large, multifunctional proteins that contain a series of catalytic domains responsible for the selection of starter and extender units, condensation reactions, and subsequent modifications such as reductions, dehydrations, and cyclizations.

The following diagram illustrates a generalized workflow for the production and analysis of polyketides from Alternaria, which would be applicable to the study of this compound biosynthesis.

Biological Activities of this compound

This compound exhibits a range of biological activities, which are summarized in the tables below.

Phytotoxic and Plant Growth-Regulating Effects

This compound demonstrates a dual effect on plant growth, acting as a growth promoter at low concentrations and as an inhibitor at higher concentrations.

| Plant Species | Concentration (µg/mL) | Effect on Root Growth | Inhibition/Promotion Rate (%) | Reference |

| Pennisetum alopecuroides | 10 | Promotion | +75.2 | [1] |

| Pennisetum alopecuroides | 1000 | Inhibition | -52.0 | [1] |

| Medicago sativa | 10 | Promotion | +51.0 | [1] |

| Medicago sativa | 1000 | Inhibition | -42.0 | [1] |

Cytotoxic, Antibacterial, and Antioxidant Activities

In addition to its effects on plants, this compound has been shown to possess other biological activities.

| Activity | Target | Effect | Reference |

| Cytotoxicity | HeLa cells | Cytotoxic | [1] |

| Antibacterial | Not specified | Active | [1] |

| Antioxidant | Not specified | Active | [1] |

Note: The quantitative data for cytotoxic, antibacterial, and antioxidant activities are not specified in the currently available literature.

Potential Signaling Pathways and Mechanism of Action

The specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects are currently unknown. However, based on the known activities of other phytotoxins and polyketides, several potential pathways can be hypothesized as subjects for future investigation.

Potential Plant Signaling Pathways

As a phytotoxin, this compound likely interacts with key signaling pathways in plants that regulate growth and defense.

Potential Cytotoxic Mechanisms

The cytotoxic effects of this compound on HeLa cells suggest that it may interfere with fundamental cellular processes in mammalian cells. Potential mechanisms could involve the induction of apoptosis or necrosis through the modulation of key signaling pathways.

Conclusion and Future Directions

This compound is a bioactive natural product with demonstrated phytotoxic, cytotoxic, antibacterial, and antioxidant properties. Its origin from Alternaria species places it within a large family of structurally diverse and biologically active secondary metabolites. While initial studies have highlighted its potential, significant gaps in our understanding of this compound remain.

Future research should prioritize the following areas:

-

Elucidation of the Biosynthetic Pathway: Identification and characterization of the specific PKS genes and enzymes responsible for this compound biosynthesis in Alternaria. This could enable the future biotechnological production of this compound and its analogs.

-

Detailed Pharmacological Profiling: Comprehensive studies to determine the IC50 values for its cytotoxic and antibacterial activities against a broader range of cell lines and microbial strains.

-

Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by this compound in both plant and mammalian cells to understand the basis of its diverse biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound derivatives to identify the key structural features responsible for its activities and to potentially develop more potent and selective compounds.

Addressing these research questions will be crucial for unlocking the full potential of this compound as a lead compound in the development of new herbicides, anticancer agents, or antibiotics.

References

- 1. Modulation of cell signaling pathways by oxysterols in age-related human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of inhibition of allergic immune responses by a novel antedrug TLR7 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anethole induces anti-oral cancer activity by triggering apoptosis, autophagy and oxidative stress and by modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Discovery and Isolation of Altenuisol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Altenuisol, a mycotoxin produced by fungi of the Alternaria genus, has garnered significant interest in the scientific community for its diverse biological activities, including phytotoxic and potential antitumor properties. This technical guide provides an in-depth overview of the history of this compound's discovery and the evolution of its isolation methodologies. It is designed to serve as a comprehensive resource, detailing experimental protocols, summarizing key quantitative data, and illustrating the molecular pathways influenced by this compound. The information presented herein is intended to support further research and development efforts in the fields of natural product chemistry, pharmacology, and oncology.

Discovery and Historical Context

This compound was first reported in 1971 by R.W. Pero and his colleagues from their work on the secondary metabolites of the fungus Alternaria tenuis (now classified as Alternaria alternata). In their seminal paper, they described the isolation and initial characterization of this novel compound. Subsequent research has confirmed that "altertenuol" and this compound are, in fact, the same molecule[1]. Alternaria species are ubiquitous fungi, often found as plant pathogens, and are known producers of a variety of mycotoxins. The discovery of this compound opened a new avenue of investigation into the biological effects of metabolites from this fungal genus.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its extraction, purification, and formulation in research and development settings. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₆ | |

| Molecular Weight | 290.27 g/mol | |

| Melting Point | Data not available in searched literature. | |

| UV-Vis λmax (Methanol) | Data not available in searched literature. | |

| Solubility | Data not available in searched literature. | |

| ¹H NMR Data | Data not available in searched literature. | |

| ¹³C NMR Data | Data not available in searched literature. | |

| Mass Spectrometry | Data not available in searched literature. |

Note: Specific quantitative data for melting point, UV-Vis spectroscopy, solubility, and detailed NMR and mass spectrometry were not available in the initial search results. Further targeted experimental analysis is required to populate these fields.

Experimental Protocols: Isolation and Purification

The isolation of this compound from fungal cultures is a multi-step process involving extraction and chromatographic purification. While the original 1971 protocol by Pero et al. provides the foundational methodology, modern techniques have been adapted for improved efficiency and purity.

General Fungal Culture and Extraction Workflow

The following diagram outlines a typical workflow for the isolation of this compound from Alternaria cultures.

Detailed Protocol for this compound Isolation

This protocol is a generalized representation based on common practices for isolating fungal secondary metabolites. The specific details of the original 1971 protocol by Pero et al. were not available in the searched literature.

-

Fungal Culture: Alternaria alternata is cultured on a suitable medium, such as potato dextrose agar (PDA) or in a liquid medium like potato dextrose broth (PDB), for 2-4 weeks at 25-28°C in the dark.

-

Extraction: The fungal mycelium and the culture medium are extracted with an organic solvent such as ethyl acetate. The organic phase is then separated and concentrated under reduced pressure to yield a crude extract.

-

Preliminary Purification: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase, such as a methanol-water or acetonitrile-water gradient.

-

Compound Identification: The purified this compound is identified and characterized using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity

This compound exhibits a range of biological activities, with its phytotoxic and cytotoxic effects being the most studied.

Quantitative Biological Activity Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Activity Type | Target/Assay | Value (IC₅₀/EC₅₀) | Reference |

| Phytotoxicity | Root growth of Pennisetum alopecuroides | Promoted growth at 10 µg/mL | |

| Cytotoxicity | Human osteosarcoma cell lines (143B, MG63) | Dose- and time-dependent inhibition | |

| Various other cancer cell lines | Data not available in searched literature. | ||

| Enzyme Inhibition | STAT3 phosphorylation | Data not available in searched literature. |

Note: Specific IC₅₀ and EC₅₀ values for cytotoxicity against a broad range of cancer cell lines and for phytotoxicity were not available in the initial search results. The provided data is qualitative or semi-quantitative.

Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound. In human osteosarcoma cells, this compound has been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Modulation of STAT3 and ROS/MAPK Signaling

This compound exerts its anti-tumor effects in osteosarcoma by inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This inhibition disrupts downstream signaling cascades that are crucial for tumor cell survival and proliferation. Furthermore, this compound treatment leads to an increase in the generation of Reactive Oxygen Species (ROS), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) pathways, including Jun amino-terminal kinases (JNK), extracellular signal-regulated kinases (ERK1/2), and p38. The sustained activation of these stress-related pathways contributes to the induction of apoptosis in cancer cells.

The following diagram illustrates the proposed signaling pathway modulated by this compound in osteosarcoma cells.

Conclusion and Future Perspectives

This compound, a mycotoxin first identified five decades ago, continues to be a molecule of significant scientific interest. While its discovery and producing organisms are well-established, this technical guide highlights the need for more comprehensive quantitative data regarding its physicochemical properties and a broader spectrum of its biological activities. The elucidation of its inhibitory effects on the STAT3 pathway and its role in ROS-mediated MAPK activation in cancer cells provides a strong rationale for further investigation into its therapeutic potential. Future research should focus on obtaining detailed spectroscopic and solubility data, determining a wider range of IC₅₀ values against various cancer cell lines, and further exploring its impact on other cellular signaling pathways. Such efforts will be crucial in fully understanding the pharmacological profile of this compound and its potential development as a novel therapeutic agent.

References

The Biological Activities of Altenuisol: A Technical Whitepaper for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altenuisol, a metabolite produced by fungi of the Alternaria genus, has been a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the bioactivities of this compound, with a focus on phytotoxicity. While data on other biological effects such as cytotoxicity, antimicrobial, and anti-inflammatory activities are limited, this paper summarizes the available information and provides detailed experimental protocols for future research in these areas. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in exploring the therapeutic potential of this compound.

Introduction

This compound is a dibenzofuran derivative, a class of secondary metabolites produced by various species of Alternaria fungi. These fungi are ubiquitous in the environment and are known plant pathogens. The biological activities of Alternaria metabolites are diverse, with some exhibiting phytotoxic, cytotoxic, and antimicrobial properties. This whitepaper focuses specifically on the documented biological activities of this compound, presenting quantitative data where available and outlining detailed methodologies for further investigation into its potential pharmacological effects.

Phytotoxicity of this compound

The most well-documented biological activity of this compound is its phytotoxicity. A study by Tang et al. (2020) investigated the effects of this compound on the growth of various plant species and found it to exhibit significant phytotoxic effects, which were stronger than those of the related compound alternariol.[1][2]

Quantitative Phytotoxicity Data

The following table summarizes the quantitative data on the phytotoxic effects of this compound on root and shoot growth of selected plant species.

| Plant Species | Concentration (µg/mL) | Effect on Root Growth (%) | Effect on Shoot Growth (%) | Reference |

| Pennisetum alopecuroides | 10 | +75.2 | - | [1][2] |

| Pennisetum alopecuroides | 1000 | -52.0 | - | [1][2] |

| Medicago sativa | 10 | +51.0 | - | [1] |

| Medicago sativa | 200 | -43.4 | - | [1] |

| Amaranthus retroflexus | 10 - 1000 | Inhibition | Inhibition | [3] |

Note: Positive values indicate growth promotion, while negative values indicate growth inhibition.

Experimental Protocol: Seedling Growth Assay for Phytotoxicity

This protocol is based on the methodology described by Tang et al. (2020).

Objective: To evaluate the effect of this compound on the seed germination and seedling growth of target plant species.

Materials:

-

This compound

-

Acetone (for dissolving the compound)

-

Sterile distilled water

-

Petri dishes (3 cm diameter)

-

Filter paper

-

Seeds of target plant species (e.g., Pennisetum alopecuroides, Medicago sativa, Amaranthus retroflexus)

-

0.5% (w/v) sodium hypochlorite solution or other suitable sterilizing agent

-

Incubator with controlled temperature and light conditions

Procedure:

-

Seed Sterilization: Surface sterilize the seeds of the target plants by immersing them in a 0.5% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile distilled water.

-

Preparation of Test Solutions: Dissolve this compound in acetone to prepare a stock solution. From the stock solution, prepare a series of dilutions to achieve the desired final concentrations (e.g., 10, 50, 200, 1000 µg/mL) in the Petri dishes.

-

Assay Setup:

-

Place a sterile filter paper in each Petri dish.

-

Apply a known volume of the this compound solution to the filter paper.

-

Allow the acetone to evaporate completely in a sterile environment.

-

As a control, use filter papers treated with acetone alone.

-

-

Seed Sowing: Place a predetermined number of sterilized seeds (e.g., 10) on the treated filter paper in each Petri dish.

-

Incubation: Add a specific volume of sterile distilled water (e.g., 2 mL) to each Petri dish and incubate them in an incubator at a suitable temperature (e.g., 25°C) with a defined photoperiod (e.g., 12h light/12h dark) for a specified duration (e.g., 3-5 days).

-

Data Collection: After the incubation period, measure the root length and shoot length of the seedlings. Calculate the percentage of inhibition or promotion of growth compared to the control.

Antimicrobial Activity of this compound

Currently, there is a lack of direct and conclusive evidence regarding the antimicrobial spectrum and potency of this compound. While some studies on Alternaria metabolites have reported antibacterial activity, the specific contribution of this compound remains to be elucidated.

A structurally related compound, Altenusin , has demonstrated antifungal activity against the pathogenic fungus Paracoccidioides brasiliensis, with Minimum Inhibitory Concentration (MIC) values ranging from 1.9 to 31.2 µg/mL.[4] This suggests that this compound may also possess antifungal properties, warranting further investigation.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[5][6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Sterile 96-well microtiter plates

-

Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial cultures (e.g., Staphylococcus aureus, Candida albicans)

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Test Compound: Dissolve this compound in DMSO to a high stock concentration. Prepare serial two-fold dilutions of the this compound stock solution in the appropriate sterile growth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard for bacteria).

-

Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive control wells (microorganism in medium without this compound) and negative control wells (medium only).

-

Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth. The results can also be read using a microplate reader at a suitable wavelength (e.g., 600 nm).

Cytotoxic Activity of this compound

As of the date of this publication, there is no publicly available data on the cytotoxic effects of this compound against human cell lines. Research is required to determine its potential as an anticancer agent or to assess its toxicity profile.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50% (IC50).

Materials:

-

This compound

-

DMSO

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and then diluted in culture medium) for a specified exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity of this compound

There is currently no published research on the anti-inflammatory properties of this compound. Investigating its effects on key inflammatory mediators and signaling pathways is a promising area for future research.

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Objective: To evaluate the ability of this compound to inhibit NO production in activated macrophages.

Materials:

-

This compound

-

DMSO

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

Sodium nitrite standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells (cells alone, cells with LPS, cells with this compound alone).

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

NO Concentration Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition.

Potential Signaling Pathways for Investigation

While the specific molecular targets of this compound are unknown, several key signaling pathways are commonly involved in the biological activities discussed. Future research should investigate the effects of this compound on these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[10][11][12][13] Its dysregulation is implicated in many inflammatory diseases and cancers. Investigating whether this compound can modulate NF-κB activation would be a critical step in understanding its potential anti-inflammatory or anticancer effects.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another key pathway involved in cellular processes like inflammation, proliferation, and apoptosis.[14][15][16][17] The three main MAPK families are ERK, JNK, and p38. The modulation of these kinases by this compound could have significant implications for its biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. mdpi.com [mdpi.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 15. Activation of MAP kinase signaling pathway in the mussel Mytilus galloprovincialis as biomarker of environmental pollution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. cusabio.com [cusabio.com]

Altenuisol Phytotoxicity Spectrum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altenuisol, a metabolite produced by fungi of the genus Alternaria, has demonstrated significant phytotoxic effects, indicating its potential as a natural herbicide. This technical guide provides a comprehensive overview of the current knowledge on the phytotoxicity spectrum of this compound. It includes quantitative data on its effects on various plant species, detailed experimental protocols for phytotoxicity assessment, and a proposed mechanism of action involving cellular signaling pathways. This document is intended to serve as a foundational resource for researchers in agrochemistry, plant pathology, and drug development.

Introduction

This compound is a phenolic compound isolated from Alternaria species, fungi that are ubiquitous plant pathogens.[1][2] While the phytotoxicity of other Alternaria toxins like alternariol and tenuazonic acid has been more extensively studied, recent research has shed light on the specific herbicidal potential of this compound.[1] Understanding its spectrum of activity, the methodologies to assess its effects, and its molecular mechanism of action is crucial for its potential development as a bioherbicide.

Phytotoxicity Spectrum of this compound

The phytotoxic activity of this compound exhibits a dose-dependent and species-specific response.[3] Current research has focused on its effects on both monocotyledonous and dicotyledonous plants.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on the root and shoot growth of selected plant species.

Table 1: Effect of this compound on Root Elongation

| Plant Species | Type | Concentration (µg/mL) | Effect on Root Growth (%) | Reference |

| Pennisetum alopecuroides | Monocot | 10 | +75.2 (Stimulation) | [3] |

| 1000 | -52.0 (Inhibition) | [3] | ||

| Medicago sativa | Dicot | 10 | +51.0 (Stimulation) | [3] |

| 200 | -43.4 (Inhibition) | [3] | ||

| Amaranthus retroflexus | Dicot | 1000 | -51.0 (Inhibition) | [3] |

Table 2: Effect of this compound on Shoot Growth

| Plant Species | Type | Concentration (µg/mL) | Effect on Shoot Growth (%) | Reference |

| Pennisetum alopecuroides | Monocot | 1000 | Inhibition (Specific data not provided) | [1] |

| Medicago sativa | Dicot | 1000 | Inhibition (Specific data not provided) | [1] |

| Amaranthus retroflexus | Dicot | 1000 | Inhibition (Specific data not provided) | [1] |

Experimental Protocols

The following protocols are based on methodologies employed in the study of this compound phytotoxicity and standard bioassays for natural compounds.[3][4][5][6]

General Phytotoxicity Bioassay

This bioassay is designed to assess the effect of this compound on seed germination and seedling growth.

Materials:

-

This compound of known purity

-

Seeds of target plant species (e.g., Pennisetum alopecuroides, Medicago sativa, Amaranthus retroflexus, Lactuca sativa)[1][7]

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1)

-

Distilled water

-

Solvent for this compound (e.g., acetone or methanol)

-

Growth chamber with controlled temperature and light conditions

-

Image analysis software

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. A series of dilutions are then made with distilled water to achieve the final desired concentrations (e.g., 10, 100, 200, 1000 µg/mL). A control solution containing the same concentration of the solvent without this compound should also be prepared.

-

Seed Sterilization: Surface sterilize seeds by rinsing with 75% ethanol for 30 seconds, followed by a 1% sodium hypochlorite solution for 5-10 minutes, and then rinse thoroughly with sterile distilled water.

-

Plating: Place two layers of filter paper in each Petri dish. Add 5 mL of the respective test solution or control solution to each dish.

-

Seed Sowing: Place a predetermined number of sterilized seeds (e.g., 20-30) evenly on the moistened filter paper in each Petri dish.

-

Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber. The incubation conditions should be optimized for the specific plant species being tested (e.g., 25°C with a 12h/12h light/dark cycle).

-

Data Collection: After a set incubation period (e.g., 3-7 days), measure the following parameters:

-

Germination Rate (%): (Number of germinated seeds / Total number of seeds) x 100.

-

Root Length: Measure the length of the primary root of each germinated seedling.

-

Shoot Length: Measure the length of the shoot of each germinated seedling.

-

-

Data Analysis: Calculate the percentage of inhibition or stimulation of root and shoot growth compared to the control. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular mechanism of this compound's phytotoxicity is yet to be fully elucidated, insights can be drawn from the known effects of other Alternaria toxins and general plant defense responses.[8][9][10] It is hypothesized that this compound, like other phenolic compounds, induces oxidative stress and disrupts cellular homeostasis, ultimately leading to programmed cell death (PCD) in susceptible plants.[11][12]

Key Hypothesized Steps:

-

Perception and Signal Transduction: It is likely that plant cells perceive this compound as a xenobiotic or a pathogen-associated molecular pattern (PAMP). This recognition could trigger a rapid influx of calcium ions (Ca²⁺) into the cytosol, acting as a secondary messenger.[11]

-

Reactive Oxygen Species (ROS) Burst: The initial signaling events are thought to activate plasma membrane-bound NADPH oxidases, leading to a rapid production of reactive oxygen species (ROS), such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂), in the apoplast. This is a common plant defense response.[8]

-

MAPK Cascade Activation: The increase in cytosolic Ca²⁺ and ROS can activate a mitogen-activated protein kinase (MAPK) cascade. This phosphorylation cascade serves to amplify the initial signal and relay it to downstream targets.[8]

-

Hormonal Crosstalk: The signaling cascade likely interacts with plant hormone pathways. For instance, ethylene and jasmonic acid are known to be involved in plant defense and PCD, and their biosynthesis may be stimulated by the this compound-induced stress signals.[10]

-

Induction of Programmed Cell Death (PCD): The culmination of these signaling events is the activation of genes involved in PCD. This leads to characteristic cellular changes, including DNA fragmentation, membrane blebbing, and eventually, cell death. This localized cell death at the site of toxin exposure would manifest as the necrotic lesions and growth inhibition observed in phytotoxicity assays.[12][13]

Conclusion and Future Directions

This compound demonstrates significant, dose-dependent phytotoxicity across both monocot and dicot species, with effects ranging from growth stimulation at low concentrations to strong inhibition at higher concentrations. The provided protocols offer a standardized framework for further investigation into its herbicidal properties.

The proposed mechanism of action, centered around the induction of oxidative stress and programmed cell death, provides a solid foundation for future molecular studies. Key areas for future research include:

-

Broadening the Phytotoxicity Spectrum: Testing this compound against a wider range of economically important crops and weed species to better define its selectivity.

-

Elucidating the Molecular Target(s): Identifying the specific cellular components with which this compound interacts to initiate the signaling cascade.

-

Validating the Signaling Pathway: Utilizing genetic and molecular tools, such as mutants and inhibitors, to confirm the roles of Ca²⁺, ROS, MAPKs, and plant hormones in this compound-induced phytotoxicity.

-

Field Trials: Evaluating the efficacy of this compound as a bioherbicide under greenhouse and field conditions.

A deeper understanding of this compound's phytotoxicity will be instrumental in harnessing its potential for sustainable agriculture and the development of novel, environmentally friendly weed management strategies.

References

- 1. Activation of the Nrf2-ARE pathway by the Alternaria alternata mycotoxins altertoxin I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Bioassay of naturally occurring allelochemicals for phytotoxicity [pubmed.ncbi.nlm.nih.gov]

- 5. Search for a standard phytotoxic bioassay for allelochemicals. Selection of standard target species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reactive oxygen species production and signal transduction in response to stress triggered by Alternaria elicitors in Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis [frontiersin.org]

- 10. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulating programmed cell death in plant cells: Intracellular acidification plays a pivotal role together with calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Programmed cell death in the plant immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pathogen-induced programmed cell death in plants, a possible defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Altenuisol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altenuisol, a metabolite produced by fungi of the Alternaria genus, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the in vitro antioxidant properties of this compound, focusing on its free radical scavenging capabilities. While extensive research on a broad spectrum of antioxidant assays for this compound is not yet available in the public domain, this document synthesizes the existing data, details relevant experimental protocols, and explores the potential molecular mechanisms through which this compound may exert its antioxidant effects. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes. While essential for certain cellular signaling pathways, excessive ROS production can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. Natural products are a rich source of novel antioxidant compounds, and fungal metabolites, in particular, have shown significant promise. This compound, also known as Altertenuol, is a phenolic compound produced by Alternaria species. Its structural characteristics suggest potential antioxidant activity, which has been explored in preliminary in vitro studies.

Radical Scavenging Activity of this compound and Related Compounds

The primary mechanism by which antioxidants neutralize ROS is through the donation of an electron or a hydrogen atom to a free radical, thus stabilizing it. The efficacy of this process is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay.

While comprehensive quantitative data for this compound across all standard antioxidant assays are limited, available studies and data on closely related Alternaria metabolites provide valuable insights into its potential.

Table 1: Summary of In Vitro Radical Scavenging Activity of this compound and Related Alternaria Metabolites

| Compound | Assay | IC50 / EC50 Value | Source |

| This compound (Altertenuol) | DPPH Radical Scavenging | Promising Activity (EC50 not specified) | [1] |

| This compound (Altertenuol) | Hydroxyl Radical Scavenging | Promising Activity (EC50 not specified) | [1] |

| Altenusin | DPPH Radical Scavenging | 10.7 - 53 µM | [2][3] |

| Decarboxyaltenusin | DPPH Radical Scavenging | 18.7 µM | [2][3] |

| Alterlactone | DPPH Radical Scavenging | 99 µM | [2][3] |

Note: The data presented is based on available literature. Further studies are required to establish a comprehensive antioxidant profile for this compound.

Experimental Protocols for In Vitro Antioxidant Assays

Standardized in vitro assays are crucial for evaluating and comparing the antioxidant capacity of compounds. The following sections detail the methodologies for common antioxidant assays that are relevant for assessing the properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from violet to yellow, a change that can be measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.2 mg/mL) is prepared in a suitable solvent such as methanol or ethanol.

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.

-

Reaction Mixture: In a 96-well microplate, a small volume (e.g., 20 µL) of each this compound dilution is mixed with a larger volume (e.g., 80 µL) of the DPPH solution. A control containing the solvent instead of the sample is also prepared[1].

-

Incubation: The microplate is shaken and incubated in the dark at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes)[1].

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a microplate reader[1].

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

-

Generation of ABTS•+: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: A small aliquot of the this compound sample at various concentrations is added to a defined volume of the diluted ABTS•+ solution.

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM) in HCl (e.g., 40 mM), and a solution of FeCl₃ (e.g., 20 mM) in a 10:1:1 (v/v/v) ratio.

-

Reaction Mixture: The FRAP reagent is pre-warmed to 37°C. A small volume of the this compound sample is then added to a larger volume of the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4 minutes).

-

Absorbance Measurement: The absorbance of the blue-colored product is measured at 593 nm.

-

Quantification: The antioxidant capacity is determined by comparing the absorbance change in the sample mixture with a standard curve prepared using a known antioxidant like Trolox or FeSO₄.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

-

Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are required.

-

Reaction Mixture: In a black 96-well plate, the fluorescent probe, the this compound sample (or standard/blank), and the peroxyl radical generator are mixed in a buffer solution (e.g., phosphate buffer, pH 7.4).

-

Fluorescence Measurement: The fluorescence is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at 37°C. Readings are taken every 1-2 minutes for up to 2 hours.

-

Data Analysis: The area under the curve (AUC) for the fluorescence decay is calculated for the sample, blank, and standards. The net AUC of the sample is calculated by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to a standard curve of Trolox and is typically expressed as Trolox equivalents.

Potential Molecular Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical. Beyond direct radical scavenging, antioxidants can also exert their effects by modulating cellular signaling pathways involved in the endogenous antioxidant response.

Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis. While direct evidence for this compound's activation of the Nrf2 pathway is not yet available, its phenolic structure suggests it could potentially act as an Nrf2 activator.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB signaling pathway is a key regulator of inflammation, and its activation is often linked to oxidative stress. In many inflammatory conditions, there is a vicious cycle where inflammation increases oxidative stress, which in turn activates NF-κB, leading to further inflammation. Some antioxidants can inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects. While there is no direct evidence of this compound inhibiting the NF-κB pathway, its antioxidant properties suggest it could potentially modulate this pathway indirectly by reducing the levels of ROS that can act as signaling molecules for NF-κB activation.

Conclusion and Future Directions

The available data, though limited, suggest that this compound possesses in vitro antioxidant properties, primarily demonstrated through its capacity to scavenge DPPH and hydroxyl radicals. Its phenolic structure is likely a key contributor to this activity. To fully elucidate the therapeutic potential of this compound as an antioxidant, further comprehensive studies are warranted. Future research should focus on:

-

Quantitative analysis of this compound's antioxidant capacity using a broader range of assays, including ABTS, FRAP, and ORAC, to establish a complete antioxidant profile and determine its IC50 values.

-

Investigation of the molecular mechanisms underlying its antioxidant activity, particularly its potential to modulate the Nrf2 and NF-κB signaling pathways.

-

In vitro cell-based assays to assess its ability to protect cells from oxidative damage and to evaluate its impact on intracellular ROS levels and the expression of antioxidant enzymes.

A more in-depth understanding of the in vitro antioxidant properties and mechanisms of this compound will be crucial for guiding future preclinical and clinical studies to explore its potential as a novel therapeutic agent for oxidative stress-related diseases.

References

The Antibacterial Potential of Altenuisol and its Analogs Against Gram-Positive Bacteria: A Technical Whitepaper

Disclaimer: Direct research on the antibacterial effects of Altenuisol against gram-positive bacteria is limited in publicly accessible literature. This document synthesizes available data on closely related alternariol derivatives, primarily Alternariol (AOH) and Alternariol Monomethyl Ether (AME), to provide a representative technical guide for researchers, scientists, and drug development professionals. The experimental protocols and potential mechanisms of action described herein are based on established methodologies and findings for analogous compounds.

Introduction